Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate
Description
Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate is a lithium salt of a diazirine-containing carboxylic acid. The core structure includes a diazirine ring (a three-membered ring with two nitrogen atoms) substituted with a 2-hydroxyethyl group and a propanoate chain. Diazirines are photolabile moieties that generate carbenes upon irradiation, making them valuable in photochemical labeling and crosslinking applications . The hydroxyethyl group enhances hydrophilicity, while the lithium counterion improves solubility in polar solvents. This compound is synthesized via multi-step procedures involving nucleophilic substitutions and esterifications, as inferred from analogous diazirine syntheses .
Properties
IUPAC Name |
lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3.Li/c9-4-3-6(7-8-6)2-1-5(10)11;/h9H,1-4H2,(H,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSUQMMFBOSTDT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(CC1(N=N1)CCO)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9LiN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate typically involves the following steps:
Formation of the Diazirine Ring: The diazirine ring is synthesized through the reaction of a suitable precursor with a nitrogen source under specific conditions. This step often requires the use of strong bases and controlled temperatures to ensure the formation of the diazirine ring.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group is introduced through a nucleophilic substitution reaction, where an appropriate hydroxyethylating agent reacts with the diazirine ring.
Formation of the Propanoate Group: The propanoate group is attached through esterification or amidation reactions, depending on the starting materials used.
Lithium Salt Formation: Finally, the lithium salt is formed by reacting the carboxylate group with a lithium source, such as lithium hydroxide or lithium carbonate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis platforms are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the diazirine ring, converting it into a diazene or other nitrogen-containing compounds.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Addition: The diazirine ring can undergo addition reactions with various nucleophiles, leading to ring-opening and the formation of new compounds
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Nucleophiles: Halides, amines, and thiols.
Reaction Conditions: Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions
Major Products Formed
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Diazene derivatives.
Substitution Products: Various substituted diazirine compounds.
Addition Products: Ring-opened compounds with new functional groups
Scientific Research Applications
Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a photoreactive probe in studying reaction mechanisms and intermediates. The diazirine ring can be activated by light to form reactive carbene intermediates, which can then interact with nearby molecules.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions. The compound can be incorporated into biomolecules, and upon activation by light, it forms covalent bonds with interacting proteins, allowing for their identification and characterization.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent. The compound’s ability to form stable complexes with various biomolecules makes it a candidate for targeted drug delivery.
Mechanism of Action
The mechanism of action of Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate involves the activation of the diazirine ring by light, leading to the formation of a reactive carbene intermediate. This carbene can then interact with various molecular targets, forming covalent bonds and modifying their structure and function. The hydroxyethyl group and the lithium ion play roles in stabilizing the compound and facilitating its interactions with other molecules .
Comparison with Similar Compounds
3-Trifluoromethyl-3-phenyldiazirine (TPD)
Structural Differences :
Photolytic Behavior :
- TPD photolyzes at 350 nm, producing 65% carbene and 35% diazo isomer. The carbene undergoes insertion reactions in solvents like methanol (OH insertion) and cyclohexane (CH insertion) .
- Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate is expected to exhibit similar photolysis kinetics but may differ in carbene reactivity due to the electron-donating hydroxyethyl group.
Stability :
Tosylate Derivative of TPD (2-Hydroxyethyl-O-tosylate)
Functionalization :
Methyl 3-((2-hydroxyethyl)thio)propionate
Structural Differences :
Reactivity :
- The thioether is susceptible to oxidation (e.g., forming sulfoxides), whereas the diazirine in the target compound undergoes photolytic cleavage. This makes the thioether derivative unsuitable for photolabeling but relevant in redox-sensitive applications .
Data Table: Key Properties of Compared Compounds
Biological Activity
Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate is a compound that has garnered interest due to its potential biological activities, particularly in the context of neuropharmacology and photoreactivity. This article provides a comprehensive overview of its synthesis, biological mechanisms, and potential applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound is characterized by its diazirine moiety, which is known for its photoreactive properties. The diazirine group allows for covalent bonding with biomolecules upon exposure to light, making it a valuable tool in biochemical research. The synthesis of this compound typically involves the reaction of lithium salts with diazirine derivatives, followed by functionalization to introduce the hydroxyethyl group.
Biological Mechanisms
- Photoreactivity : The diazirine group undergoes photolysis upon UV light exposure, leading to the formation of reactive carbene species that can interact with various biomolecules, including proteins and nucleic acids. This property is exploited in studies aiming to map protein interactions and localize biomolecules within cells.
- Interaction with GABA Receptors : Preliminary studies suggest that compounds similar to this compound may modulate GABA_A receptors, which are critical for inhibitory neurotransmission in the brain. Research indicates that derivatives of diazirine compounds can enhance GABA receptor activity, potentially leading to anxiolytic effects .
1. Anesthetic Properties
A study investigated the anesthetic properties of diazirine derivatives, revealing that compounds with similar structures exhibit significant interaction with GABA_A receptors. For instance, ethyl 1-(1-(4-(trifluromethyl)-3H-diazirin-3-yl)phenylethyl)-1H-imidazole-5-carboxylate was shown to enhance GABA currents in oocytes expressing these receptors . This suggests that this compound may also possess anesthetic qualities.
2. Cytotoxicity Studies
Research on related diaziridine compounds has demonstrated varying degrees of cytotoxicity against different cancer cell lines. For example, analogues of 2,5-bis(carboethoxyamino)-3,6-diaziridinyl-1,4-benzoquinone exhibited significant cytotoxic effects correlated with their ability to form DNA cross-links . While specific data on this compound's cytotoxicity is limited, the underlying mechanisms suggest potential applications in targeted cancer therapies.
3. Enzyme Interactions
Diazirine-based compounds have been utilized in enzyme labeling studies due to their ability to form covalent bonds with active site residues upon photolysis. This approach aids in understanding enzyme mechanisms and developing inhibitors . The potential for this compound in such applications remains an area for further investigation.
Data Tables
| Property | Value/Description |
|---|---|
| Chemical Formula | C₉H₁₁N₃O₂Li |
| Molecular Weight | 213.23 g/mol |
| Photoreactivity | Yes (via diazirine moiety) |
| Potential Biological Applications | Anesthetic, anticancer agent |
| Interaction with GABA Receptors | Modulatory effects observed |
Q & A
Q. How can interdisciplinary approaches resolve gaps in understanding its dual role as a photoreactive probe and ionic conductor?
- Answer : Combine photochemical kinetic models (e.g., Stern-Volmer quenching constants) with electrochemical impedance data. Use synchrotron-based X-ray absorption spectroscopy (XAS) to probe lithium coordination environments during photolysis. Integrate findings into a unified mechanism using multi-scale modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
